N-{[1-(3-PHENYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}FORMAMIDE
Overview
Description
N-{[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide is a complex organic compound belonging to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide typically involves the reaction of a carboxylic acid derivative with an amine. Direct reaction of a carboxylic acid with an amine does not produce an amide but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives. Acid chlorides react with ammonia, primary amines, and secondary amines to form amides .
Industrial Production Methods
Industrial production of amides often involves the use of electrosynthesis, which is a greener and more sustainable method. This technique is particularly useful for the synthesis of amides due to its efficiency and versatility .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may yield an amine.
Scientific Research Applications
N-{[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of N-{[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(1-Phenyl-propyl)-formamide: A structurally similar compound with a phenylpropyl group and a formamide group.
N-Methyl-N-[1-methyl-3-(4’-hydroxyphenyl)-3-phenylpropyl]formamide: Another related compound with additional functional groups.
Uniqueness
N-{[1-(3-Phenylpropyl)-1H-1,3-benzodiazol-2-yl]methyl}formamide is unique due to its benzodiazole ring, which imparts specific chemical and biological properties not found in simpler amides. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[[1-(3-phenylpropyl)benzimidazol-2-yl]methyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-14-19-13-18-20-16-10-4-5-11-17(16)21(18)12-6-9-15-7-2-1-3-8-15/h1-5,7-8,10-11,14H,6,9,12-13H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFXITKPQNPFPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3N=C2CNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199607 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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